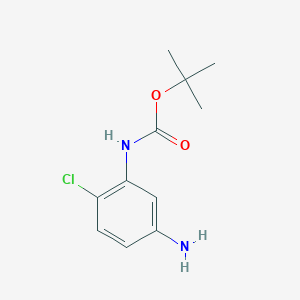

(5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester

Vue d'ensemble

Description

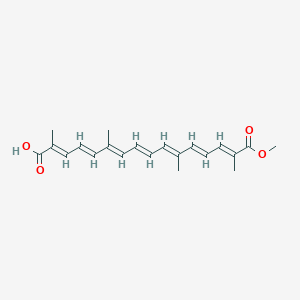

“(5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C11H15ClN2O2 . It is a type of carbamate, which is a key structural motif in many approved drugs and prodrugs . Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .

Molecular Structure Analysis

The carbamate functionality in “this compound” is related to amide-ester hybrid features . It imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .

Chemical Reactions Analysis

Carbamates, including “this compound”, have the ability to modulate inter- and intramolecular interactions with target enzymes or receptors . The metabolic lability of carbamates decreases in a certain series, and carbamates derived from ammonia or aliphatic amines are sufficiently long-lived .

Applications De Recherche Scientifique

Synthesis Techniques

- Asymmetric Mannich Reaction: This compound is related to tert-butyl phenyl(phenylsulfonyl)methylcarbamate, which can be synthesized via asymmetric Mannich reactions. This process is critical for producing chiral amino carbonyl compounds, indicating the compound's role in creating enantioselective products (Yang et al., 2009).

- Spectroscopic Properties and Michael Addition: tert-Butyl carbazate, a related compound, undergoes Michael addition with acrylamide to produce substituted carbazates. This method can be used to protect azaglutamine esters, showcasing the compound's utility in peptide synthesis (Gray et al., 1991).

Crystallographic and Synthetic Studies

- Crystal Structure Analysis: The crystal structure of a similar compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, was determined, providing insights into molecular conformation and interactions. This analysis aids in understanding the physical properties of related compounds (Kant et al., 2015).

- Deprotection of tert-Butyl Carbamates: Studies have demonstrated the use of aqueous phosphoric acid as a mild and environmentally benign reagent for deprotecting tert-butyl carbamates. This method's selectivity and mildness are crucial for synthesizing sensitive compounds without altering other functional groups (Li et al., 2006).

Novel Compounds and Methodologies

- Synthesis of Dihydropyrimidones: The compound is part of research exploring the enantioselective preparation of dihydropyrimidones. This area of research underscores the compound's role in synthesizing chiral molecules, which are important in medicinal chemistry (Goss et al., 2009).

Mécanisme D'action

Target of Action

It’s known that demonstrating intracellular protein target engagement is an essential step in the development and progression of new chemical probes and potential small molecule therapeutics .

Biochemical Pathways

It’s known that the conditions in biochemical assays often display little relevance to the intracellular environment, which can result in a failure to translate high target affinity to activity within a living cell .

Result of Action

It’s known that the compounds described in the patent can be used as anticonvulsants .

Orientations Futures

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They are also widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . In recent years, carbamate derivatives have received much attention due to their application in drug design and discovery . Therefore, “(5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester” and other carbamates may continue to play an important role in these areas.

Propriétés

IUPAC Name |

tert-butyl N-(5-amino-2-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDRXAUCXAXVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656158 | |

| Record name | tert-Butyl (5-amino-2-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879614-93-4 | |

| Record name | tert-Butyl (5-amino-2-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1518061.png)

![Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B1518075.png)

![5-(Trifluoromethyl)-5-phenyl-2,5-dihydro-4-[2-[5-[2-[4-(dibutylamino)-2-(benzyloxy)phenyl]ethenyl]thiophene-2-yl]ethenyl]-2-(dicyanomethylene)furan-3-carbonitrile](/img/structure/B1518082.png)

![2-[4-[Bis(4-bromophenyl)amino]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1518107.png)

![7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine](/img/structure/B1518113.png)

![4,9-Bis(5-bromothiophen-2-yl)-6,7-bis(4-(hexyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B1518116.png)